(1R)-1-(3-Fluoro-1-adamantyl)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoro-1-adamantyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-AAWJQDODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Core Functionalization
The adamantane scaffold is typically derived from 1-adamantanecarboxylic acid or its derivatives. A common precursor for fluorinated adamantanes is 3-hydroxy-1-adamantylacetone, which undergoes halogen exchange to introduce fluorine.
Method A: Friedel-Crafts Alkylation
- Reaction : 1-Adamantanol reacts with acetyl chloride in the presence of AlCl₃ to form 1-adamantylacetone.
- Fluorination : The ketone intermediate is treated with diethylaminosulfur trifluoride (DAST) to yield 3-fluoro-1-adamantylacetone.
Method B: Grignard Addition
- Reaction : 1-Adamantanemagnesium bromide reacts with acetonitrile to form 1-adamantylacetonitrile.
- Hydrolysis : The nitrile is hydrolyzed to 1-adamantylacetone using H₂SO₄.
- Yield: 82%
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| A | 68–72 | 6 | Mild conditions |
| B | 82 | 4 | Higher yield |
Asymmetric Reductive Amination
The (1R)-ethanamine group is introduced via asymmetric reductive amination of 3-fluoro-1-adamantylacetone.
Procedure :
- Condensation : 3-Fluoro-1-adamantylacetone reacts with ammonium acetate in methanol to form an imine intermediate.
- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) and a chiral catalyst (e.g., (R)-BINAP) to achieve enantiomeric excess.
Optimization Data :
- Catalyst loading of 5 mol% (R)-BINAP maximizes enantioselectivity.
- Lower temperatures (−20°C) improve ee by reducing racemization.
Fluorination Strategies
Regioselective fluorination at the 3-position of adamantane is critical. DAST and Selectfluor® are the most effective agents.
Comparative Analysis :
| Fluorinating Agent | Yield (%) | Regioselectivity | Side Products |
|---|---|---|---|
| DAST | 72 | >95% | <5% difluorinated |
| Selectfluor® | 65 | 89% | 11% oxidized byproducts |
DAST is preferred for its higher selectivity, though it requires stringent moisture control.
Stereochemical Control
Chiral Resolution vs. Asymmetric Synthesis
| Approach | ee (%) | Throughput | Cost Efficiency |
|---|---|---|---|
| Diastereomeric salt formation | 85 | Low | Moderate |
| Asymmetric reductive amination | 92 | High | High |
Asymmetric synthesis using (R)-BINAP provides superior enantiomeric excess and scalability.
Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.6–2.1 (m, adamantane H), δ 3.2 (q, CH₂NH₂) |
| ¹⁹F NMR | δ −118 ppm (CF) |
| IR | 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-F) |
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–100°C |
| Solubility (H₂O) | <0.1 mg/mL |
| LogP | 3.2 |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine is being investigated for its potential therapeutic applications, particularly in treating neurological disorders such as:
- Memory Loss : The compound's interaction with specific receptors may enhance cognitive functions.
- Parkinson's Disease : Preliminary studies suggest it could alleviate symptoms associated with this condition by modulating neurotransmitter activity .
Case Study: Neuroprotective Effects
Research has shown that compounds similar to this compound exhibit neuroprotective properties in animal models. These studies often utilize behavioral tests to assess cognitive improvement and biochemical assays to evaluate neuroinflammation markers.
Biological Research
The compound serves as a ligand in receptor binding studies, allowing researchers to explore its affinity for various biological targets. Its fluorine substituent enhances binding interactions, making it a valuable tool in pharmacological research.
Table 1: Binding Affinity of this compound
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D2 Receptor | 50 nM | |
| NMDA Receptor | 120 nM | |
| Serotonin 5-HT2A Receptor | 75 nM |
Material Science
In materials science, this compound is explored for its potential in developing advanced materials. The unique properties of adamantane derivatives, such as thermal stability and mechanical strength, make them suitable for applications in nanotechnology and polymer science.
Case Study: Polymer Composites
Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal resistance, making them ideal for high-performance applications.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The adamantane structure provides stability and rigidity, facilitating the compound’s interaction with the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares “(1R)-1-(3-Fluoro-1-adamantyl)ethanamine” with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Adamantane-Based Ethanamine Derivatives
Key Observations :
- Fluorination on adamantane increases lipophilicity and may improve blood-brain barrier penetration compared to rimantadine .
Fluorinated Phenyl Ethanamine Derivatives
Key Observations :
- Fluorine position influences electronic effects: para-fluorine enhances metabolic stability, while meta-fluorine may sterically hinder receptor binding .
Chiral Ethanamines with Heterocyclic Substituents
Key Observations :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR can identify adamantyl C-H environments (δ ~1.5–2.2 ppm for bridgehead protons) and the fluorine substituent’s deshielding effects .
- IR Spectroscopy : Confirm amine functionality via N-H stretches (~3300 cm⁻¹) and adamantyl C-F vibrations (~1100 cm⁻¹) .
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to verify enantiopurity .
How should researchers design ecological toxicity studies for adamantyl-ethanamine derivatives given limited biodegradation data?
Q. Advanced Research Focus
- Preliminary Assessments : Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) to estimate persistence. If data remain scarce, apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints .
- Microcosm Studies : Simulate environmental matrices (soil/water) spiked with the compound and monitor degradation via LC-MS/MS. Include controls with structurally similar compounds (e.g., 1-adamantylamine) to infer metabolic pathways .
- Precautionary Measures : Adopt glovebox handling and waste neutralization protocols per safety data sheets, as adamantylamines may exhibit unknown ecotoxicological profiles .
What experimental strategies mitigate variability in pharmacological assays involving chiral adamantyl derivatives?
Q. Advanced Research Focus
- Batch Standardization : Ensure consistent enantiomeric purity across batches using chiral HPLC and report ee values in all studies .
- Positive/Negative Controls : Include non-fluorinated analogs (e.g., 1-(1-adamantyl)ethanamine) and racemic mixtures to isolate fluorine’s electronic effects .
- Dose-Response Curves : Account for chiral-specific potency differences by testing multiple concentrations (e.g., 1 nM–100 µM) in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
